六氟硅酸银

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Silver hexafluorosilicate is an inorganic compound with a molecular formula of AgF6Si . It is used in various applications due to its unique chemical properties .

Synthesis Analysis

Silver hexafluorosilicate can be synthesized through a metathetic reaction between the respective ammonium salts and silver nitrate in an acetonitrile medium . Another method involves the self-assembly of M(BF4)2(M2+ Cu2+ and Zn2+) with tridentate N-donors (L) in a mixture solvent including methanol in a glass vessel .Molecular Structure Analysis

The molecular weight of Silver hexafluorosilicate is 249.94 . It has a unique structure that allows it to form SiF6 2-encapsulated cages during crystallization via self-assembly in glassware .Chemical Reactions Analysis

Silver hexafluorosilicate plays a crucial role in C–H activation reactions . It is also involved in the formation of hexafluorosilicate during crystallization via self-assembly in a glass vessel .Physical And Chemical Properties Analysis

Silver hexafluorosilicate has a density of 2.7085 g/cm3, a specific surface area of 0.98 m2/g, and a mean particle size (D50) of 77.3 μm . It undergoes degradation up to 900 °C .科学研究应用

六氟硅酸银,以及其他银盐如六氟磷酸盐和四氟硼酸盐,可以通过交换反应合成。这个过程在室温下在乙腈介质中进行,产生高纯度的盐,适用于不同的科学应用 (Padma, 1988)。

从化合物如六氟硅酸银衍生的银纳米颗粒具有显著的抗菌特性。它们越来越多地被用于医疗应用,如敷料、医疗器械涂层,以及各种局部应用的组分,因为它们能够对抗抗生素耐药细菌 (Rai, Yadav, & Gade, 2009)。

六氟硅酸铵,一种相关化合物,已被证明能诱导磷酸钙沉淀。它有效地堵塞开放的牙本质小管,提供持续缓解牙本质敏感性。这使其成为牙科应用的有前途的材料 (Suge, Kawasaki, Ishikawa, Matsuo, & Ebisu, 2008)。

基于银的抗菌产品,包括从六氟硅酸银衍生的产品,在下一代抗菌剂和抗病毒剂的开发中受到关注。这些产品以其广泛的范围、低毒性和经济性而闻名 (Ciriminna, Albo, & Pagliaro, 2020)。

银,包括六氟硅酸银等化合物,在有机转化中被广泛使用。银催化反应在有机化学中变得越来越重要,Ag催化在近年来显示出显著的改进 (Zheng & Jiao, 2016)。

安全和危害

属性

IUPAC Name |

disilver;hexafluorosilicon(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.F6Si/c;;1-7(2,3,4,5)6/q2*+1;-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANLRTJQEUGDBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

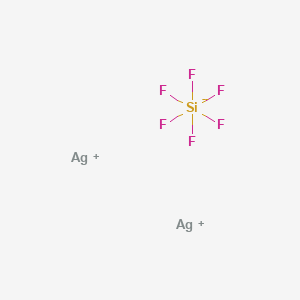

F[Si-2](F)(F)(F)(F)F.[Ag+].[Ag+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2F6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.812 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver hexafluorosilicate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。